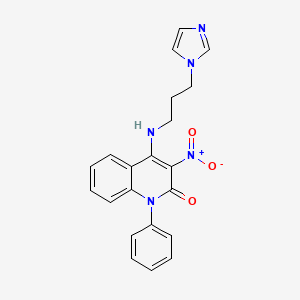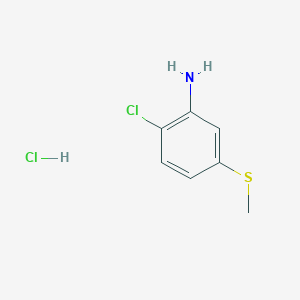
2-Chloro-5-(methylsulfanyl)aniline hydrochloride
説明
2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a chemical compound with the CAS Number: 204133-11-9 . It has a molecular weight of 210.13 . The IUPAC name for this compound is 2-chloro-5-(methylthio)aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H . This code provides a specific representation of the molecule’s structure, including the positions of the chlorine, sulfur, nitrogen, and hydrogen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.科学的研究の応用
Organic Synthesis
2-Chloro-5-(methylsulfanyl)aniline hydrochloride serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the facile assembly of sulfonated oxindoles via insertion of sulfur dioxide, starting from anilines. This one-pot reaction proceeds efficiently, leading to products with potential applications in medicinal chemistry and materials science (Tong Liu, D. Zheng, & Jie Wu, 2017).
Materials Science
In the field of materials science, derivatives of this compound have been used in the synthesis of high molecular weight polyaniline. This polymer exhibits conductive properties, making it useful in the development of conductive materials, coatings, and electronic devices. The oxidative chemical polymerization of aniline derivatives at sub-zero temperatures leads to polyaniline with significantly higher molecular weight compared to those prepared at room temperature, which could enhance its applicability in various technological applications (P. Adams, P. Laughlin, A. Monkman, & A. Kenwright, 1996).
Pharmacology
In pharmacology, this compound derivatives have shown potential in drug development. For example, novel 1,4-disubstituted phthalazines, synthesized using derivatives of this compound, exhibited higher anticancer activity than a cisplatin control in vitro against different cancer cell lines. This highlights its potential role in the design and development of new anticancer agents (Juan Li, Yan-fang Zhao, X. Yuan, Jingjing Xu, & P. Gong, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
特性
IUPAC Name |
2-chloro-5-methylsulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKLCYWSKLTXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
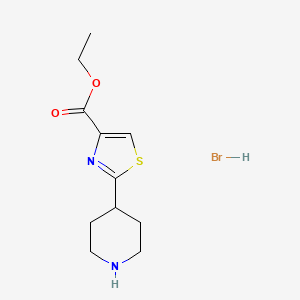
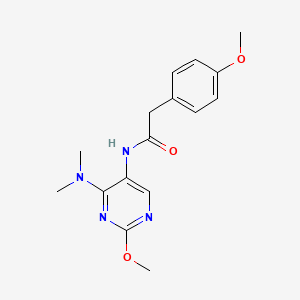
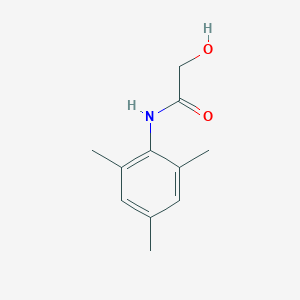
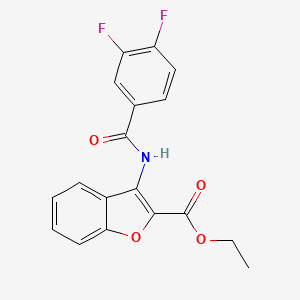

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)
